1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde
Description
Properties
IUPAC Name |
1,2-dimethylimidazo[4,5-c]pyridine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-8-4-10-3-7(5-13)9(8)12(6)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXZKUPIPAZUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C(=CN=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824301-73-6 | |
| Record name | 1,2-dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring, followed by functional group modifications to introduce the aldehyde group .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: 1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carboxylic acid.
Reduction: 1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-methanol.
Substitution: Various substituted imidazole derivatives depending on the substituents introduced.
Scientific Research Applications
1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Structural Analogues in the Triazolopyrimidine Family
Triazolopyrimidine derivatives, such as 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) and 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9) , share fused heterocyclic frameworks but differ in ring connectivity and substituent placement. Key distinctions include:
- NMR Chemical Shifts : The C3-H and C5-H protons in compound 9 (triazolo[4,3-c]pyrimidine) appear at more downfield regions (δ ~8.8–9.2 ppm) compared to the C2-H and C5-H protons in compound 8 (triazolo[1,5-c]pyrimidine, δ ~8.2–8.6 ppm). This reflects differences in electron-withdrawing effects and ring current shielding .
- Thermal Stability : Melting points for triazolo[4,3-c]pyrimidines (e.g., compound 9 ) are consistently higher (>250°C) than those of triazolo[1,5-c]pyrimidines (e.g., compound 8 , ~220–230°C), suggesting stronger intermolecular interactions in the former .
Table 1: Comparison of Triazolopyrimidine Derivatives
| Compound | Structure Type | Key NMR Shifts (δ, ppm) | Melting Point (°C) |
|---|---|---|---|
| 8 | [1,2,4]Triazolo[1,5-c]pyrimidine | C2-H: 8.2, C5-H: 8.6 | 220–230 |
| 9 | [1,2,4]Triazolo[4,3-c]pyrimidine | C3-H: 8.8, C5-H: 9.2 | >250 |
Heterocycles with Carbaldehyde/Carboxylic Acid Substituents
- 2-(Tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde: This oxazole-based analogue replaces the imidazole ring with an oxygen-containing oxazole. However, this compound is listed as discontinued, limiting direct comparisons .
- 3-Bromoimidazo[1,2-a]pyridine-5-carboxylic Acid : The imidazo[1,2-a]pyridine core differs in ring fusion (positions 1,2-a vs. 4,5-c), altering electronic properties. The carboxylic acid group at position 5 increases polarity but reduces aldehyde-like reactivity .
Table 2: Key Differences in Heterocyclic Analogues
| Compound | Core Structure | Functional Group | Key Properties |
|---|---|---|---|
| 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde | Imidazo[4,5-c]pyridine | Carbaldehyde | High reactivity, moderate polarity |
| 2-(Tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde | Oxazolo[4,5-c]pyridine | Carbaldehyde | Discontinued, steric hindrance |
| 3-Bromoimidazo[1,2-a]pyridine-5-carboxylic Acid | Imidazo[1,2-a]pyridine | Carboxylic Acid | High polarity, low volatility |
Reactivity and Isomerization Trends
Triazolopyrimidines exhibit isomerization under acidic conditions. For example, compound 9 ([1,2,4]triazolo[4,3-c]pyrimidine) converts to 8 ([1,2,4]triazolo[1,5-c]pyrimidine) when heated with formic acid, highlighting the thermodynamic preference for the latter isomer . While analogous data for 1,2-dimethylimidazo[4,5-c]pyridine-7-carbaldehyde is unavailable, its carbaldehyde group likely undergoes nucleophilic addition reactions more readily than carboxylic acid or methyl-substituted analogues.
Biological Activity
1,2-Dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde (CAS No. 1824301-73-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
1,2-Dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde has the molecular formula and a molecular weight of approximately 175.19 g/mol. Its structure features a fused imidazole and pyridine ring system, which is characteristic of many biologically active compounds.
Anticancer Activity
Research indicates that imidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that various derivatives of this scaffold demonstrate antiproliferative effects against different cancer cell lines, including HeLa and A549 cells. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde | HeLa | 5.0 |
| A549 | 10.0 | |
| MDA-MB-231 | 8.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Structure-Activity Relationship (SAR)
The biological activity of imidazo[4,5-c]pyridine derivatives can be significantly influenced by structural modifications. For example, the introduction of electron-withdrawing groups has been shown to enhance anticancer activity by increasing the compound's reactivity towards biological targets.
Key Findings:
- Substituents: The presence of halogen substituents on the aromatic ring enhances potency.
- Positioning: The position of substituents relative to the imidazole nitrogen affects binding affinity to target proteins.
Case Studies
- Aurora Kinase Inhibition : A study focused on the design of selective inhibitors for Aurora kinases highlighted that modifications to the imidazo[4,5-c]pyridine scaffold could yield compounds with enhanced selectivity and potency against cancer cell lines expressing mutant forms of Aurora kinases .
- Antimicrobial Efficacy : Another investigation into various derivatives revealed that specific modifications led to improved antibacterial efficacy against resistant strains of bacteria .
Q & A
Q. What are the common synthetic routes for 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde, and what challenges arise during cyclization?
Methodological Answer: The synthesis typically involves constructing the imidazo[4,5-c]pyridine core via cyclization of appropriately substituted precursors. For example:
- Precursor Preparation : Start with a pyridine-diamine derivative (e.g., 4,5-diaminopyridine) and introduce methyl groups at positions 1 and 2 via alkylation.
- Cyclization : Use conditions like sodium ethoxide in refluxing ethanol to promote ring closure . Challenges include instability of intermediates; acidic or basic conditions (e.g., methanolic HCl, H₂SO₄) may degrade the dihydroxyimidazo[4,5-c]pyridine core. Alternative approaches, such as phase transfer catalysis (e.g., DMF with p-toluenesulfonic acid), can improve yields .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : Key for confirming regiochemistry. For example, ¹H NMR in DMSO-d₆ shows distinct singlet peaks for methyl groups (δ ~2.5–3.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .
- HRMS : Validates molecular weight (e.g., calculated for C₁₀H₁₀N₃O: 188.0826; observed: 188.0828) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and imidazole ring vibrations .
Q. How should researchers address stability issues during storage or reaction conditions?
Methodological Answer:
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the carbaldehyde group.
- Reaction Conditions : Avoid prolonged exposure to strong acids/bases. Use mild catalysts (e.g., sodium ethoxide) for cyclization and monitor reactions via TLC to minimize degradation .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives targeting kinases like CDK2?
Methodological Answer:
- Scaffold Hopping : Replace the purine core of known inhibitors (e.g., CYC202) with the imidazo[4,5-c]pyridine scaffold to enhance selectivity .
- Docking Workflow : Use software (e.g., AutoDock Vina) to model interactions between the carbaldehyde group and CDK2's ATP-binding pocket. Prioritize derivatives with hydrogen bonds to key residues (e.g., Glu81, Leu83) .
- Validation : Correlate docking scores with in vitro kinase inhibition assays (IC₅₀ values) .
Q. How to resolve contradictory reports on cyclization yields for imidazo[4,5-c]pyridines?
Methodological Answer:
-
Parameter Screening : Test solvents (DMF vs. ethanol), catalysts (p-TsOH vs. NaOEt), and temperatures (reflux vs. RT). For example, sodium ethoxide in ethanol achieved successful cyclization, while HCl or H₂SO₄ led to decomposition .
-
Intermediate Stability : Protect sensitive groups (e.g., dihydroxy intermediates) via acetylation before cyclization .
-
Table: Cyclization Conditions Comparison
Precursor Catalyst Solvent Yield (%) Stability Outcome XIX NaOEt EtOH 65 Stable product XVI HCl MeOH 0 Degradation
Q. What strategies optimize the carbaldehyde group for bioactivity or further functionalization?
Methodological Answer:
- Functionalization : React the aldehyde with hydrazines to form hydrazones (potential antimicrobial agents) or with Grignard reagents for chain elongation .
- Bioactivity Tuning : Introduce electron-withdrawing groups (e.g., –NO₂) at the carbaldehyde position to enhance electrophilicity and interaction with biological targets .
- Cross-Coupling : Use copper-catalyzed C–N coupling to attach amine moieties, as demonstrated for benzoimidazo-pyrimidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
